molecular formula Cl2Cu4H6O6 B8022965 dicopper;chlorocopper(1+);hexahydroxide

dicopper;chlorocopper(1+);hexahydroxide

Cat. No.: B8022965
M. Wt: 427.13 g/mol
InChI Key: JNPOSJBMZIQEKM-UHFFFAOYSA-F
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Description

Dicopper chlorocopper(1+) hexahydroxide, with the chemical formula Cu₂(OH)₃Cl (CAS No. 1332-65-6; EC No. 215-572-9), is a mixed-anion copper compound containing both hydroxide (OH⁻) and chloride (Cl⁻) ligands coordinated to copper ions. Structurally, it consists of Cu²+ ions bridged by hydroxyl groups and chloride ions, forming a layered or chain-like framework . This compound is notable for its stability under ambient conditions and is often utilized in industrial applications such as antifouling paints, wood preservatives, and fungicides due to its biocidal properties .

Key structural features include:

  • Cu-O bonds: Primary coordination between copper and hydroxyl groups.
  • Cu-Cl bonds: Chloride ions act as bridging ligands, enhancing structural rigidity.
  • Hydrogen bonding: O-H interactions contribute to lattice stability .

Properties

IUPAC Name

dicopper;chlorocopper(1+);hexahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPOSJBMZIQEKM-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2Cu4H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Copper(II) Hydroxide [Cu(OH)₂]

  • Formula : Cu(OH)₂
  • Structure : Layered hydroxide sheets with Cu²+ octahedrally coordinated by six OH⁻ ligands.
  • Key Difference : Lacks chloride ions, resulting in lower thermal stability compared to Cu₂(OH)₃Cl. Cu(OH)₂ decomposes at ~80°C, whereas Cu₂(OH)₃Cl remains stable up to 200°C .

Tetracopper Hexahydroxide Sulphate [Cu₄(OH)₆(SO₄)]

  • Formula: Cu₄(OH)₆(SO₄) (CAS No. 1333-22-8)
  • Structure : Sulfate (SO₄²⁻) replaces chloride, creating a more complex anionic framework.
  • Key Difference : The sulfate anion imparts higher water solubility and distinct reactivity in acidic environments compared to Cu₂(OH)₃Cl .

Copper(II) Chloride [CuCl₂]

  • Formula: CuCl₂ (CAS No. 7447-39-4)
  • Structure : Simple ionic lattice with Cu²+ and Cl⁻ ions.
  • Key Difference : Highly water-soluble and hygroscopic, unlike the sparingly soluble Cu₂(OH)₃Cl. Used primarily as a catalyst or etchant rather than a biocide .

Physicochemical Properties

Compound Solubility in Water Thermal Stability (°C) Primary Applications
Cu₂(OH)₃Cl Low ≤200 Antifouling agents, fungicides
Cu(OH)₂ Insoluble ≤80 Ceramics, pigments
Cu₄(OH)₆(SO₄) Moderate ≤150 Agriculture (soil treatment)
CuCl₂ High Decomposes at 300 Catalysis, metallurgy

Environmental and Toxicological Profiles

  • Cu₂(OH)₃Cl : Classified as acutely toxic to aquatic life (ECHA M-factor = 100 for acute aquatic toxicity) and chronically toxic (M = 1). Its chloride content increases mobility in water systems compared to sulfate-based analogs .
  • CuCl₂ : High acute toxicity (LC50 for fish: 0.1–1 mg/L) but rapidly dissociates in water, limiting persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for dicopper chloride trihydroxide, and how do reaction conditions influence crystallinity?

  • Methodological Answer : Synthesis typically involves controlled hydrolysis of copper(II) chloride in alkaline media. Adjusting pH (8–10), temperature (60–80°C), and stoichiometric ratios of Cu:Cl:OH⁻ is critical. For crystallinity, use slow precipitation under inert atmospheres to avoid oxidation byproducts. Structural validation via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is recommended to confirm phase purity .

Q. How can researchers characterize the electronic and geometric structure of tetracopper hexahydroxide sulphate using spectroscopic techniques?

  • Methodological Answer : Combine UV-Vis spectroscopy (to identify d-d transitions and ligand-to-metal charge transfer bands) with X-ray absorption spectroscopy (XAS) for local coordination geometry. Pair this with density functional theory (DFT) simulations to correlate spectral features with structural motifs (e.g., μ₃-hydroxide bridging). Reference spectral libraries for copper hydroxides are essential for accurate interpretation .

Q. What standardized protocols exist for assessing the acute toxicity (ATE values) of dicopper complexes in environmental studies?

  • Methodological Answer : Follow the EU CLP Regulation Annex VI guidelines for determining Acute Toxicity Estimates (ATE). Use in vitro assays (e.g., Daphnia magna immobilization tests) and in silico tools like ECOSAR for predictive modeling. Note that discrepancies in ATE values for hydrated vs. anhydrous forms require explicit reporting of sample hydration states .

Advanced Research Questions

Q. How can contradictory electrochemical data on the redox behavior of dicopper superoxo/peroxo complexes be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. Use cryo-electrochemistry (e.g., cyclic voltammetry at 193 K) to stabilize transient species. Compare reorganization energies (λ) derived from variable-temperature impedance spectroscopy to differentiate inner-sphere vs. outer-sphere electron transfer mechanisms. For example, λ < 0.6 eV suggests minimal structural rearrangement during redox events .

Q. What experimental designs mitigate interference from aliphatic acid coatings in copper flake reactivity studies?

  • Methodological Answer : Pre-treat samples with non-polar solvents (e.g., hexane) to remove surface coatings. Validate coating removal via FT-IR spectroscopy (loss of C-H stretches). Use controlled oxidation experiments in O₂-saturated solutions to isolate the intrinsic reactivity of copper flakes. Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm surface composition .

Q. How do computational models reconcile discrepancies in the catalytic activity of chlorocopper(1+) complexes in hydroxylation reactions?

  • Methodological Answer : Apply hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model active-site dynamics. Focus on ligand exchange rates and solvent accessibility parameters. Validate against kinetic isotope effect (KIE) measurements to identify rate-determining steps. Discrepancies often arise from neglected entropic contributions in DFT models .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing variability in copper hydroxide toxicity datasets?

  • Methodological Answer : Use multivariate ANOVA to account for factors like pH, particle size, and hydration state. Apply principal component analysis (PCA) to reduce dimensionality in high-variable datasets. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How can researchers validate mechanistic pathways in dicopper-catalyzed oxidation reactions?

  • Methodological Answer : Use isotopic labeling (¹⁸O₂ or D₂O) paired with mass spectrometry to track oxygen incorporation. Perform operando spectroscopy (e.g., Raman or EPR) to detect intermediate species. Kinetic profiling (e.g., Eyring plots) can distinguish concerted vs. stepwise mechanisms. Compare with theoretical activation barriers from transition-state calculations .

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